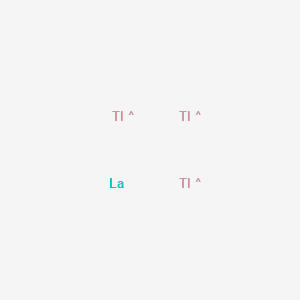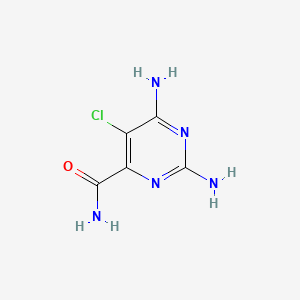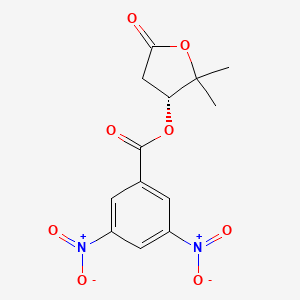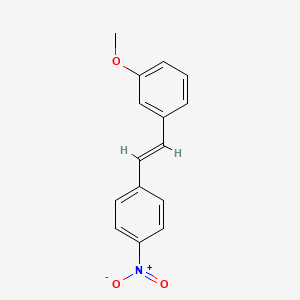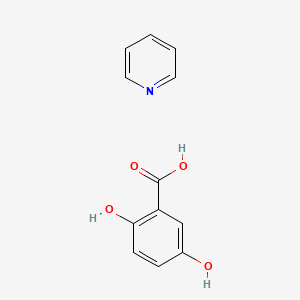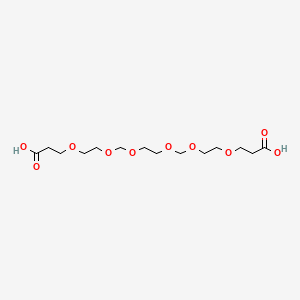
4,7,9,12,14,17-Hexaoxaicosane-1,20-dioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,9,12,14,17-Hexaoxaicosane-1,20-dioic acid is a polyether compound with the molecular formula C14H26O10This compound is characterized by its multiple ether linkages and carboxylic acid groups, making it a versatile molecule in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7,9,12,14,17-Hexaoxaicosane-1,20-dioic acid typically involves the reaction of polyethylene glycol with a suitable carboxylic acid derivative. One common method is the esterification of polyethylene glycol with a diacid chloride, followed by hydrolysis to yield the desired dioic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 4,7,9,12,14,17-Hexaoxaicosane-1,20-dioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylic acid groups to primary alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Primary alcohols.
Substitution: Ether derivatives with substituted alkyl or aryl groups.
Aplicaciones Científicas De Investigación
4,7,9,12,14,17-Hexaoxaicosane-1,20-dioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of 4,7,9,12,14,17-Hexaoxaicosane-1,20-dioic acid involves its interaction with molecular targets through its ether and carboxylic acid functional groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, and van der Waals forces with target molecules. The pathways involved may include the modulation of enzyme activity, alteration of membrane permeability, and stabilization of protein structures .
Comparación Con Compuestos Similares
- 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol
- 3,6,9,12,15,18-Hexaoxaicosane
Comparison: 4,7,9,12,14,17-Hexaoxaicosane-1,20-dioic acid is unique due to its carboxylic acid groups, which provide additional reactivity compared to similar compounds like 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol, which contains hydroxyl groups instead. This difference in functional groups allows for distinct chemical reactions and applications. For example, the dioic acid can participate in esterification and amidation reactions, whereas the diol is more suited for etherification and oxidation reactions.
Propiedades
Número CAS |
25849-17-6 |
|---|---|
Fórmula molecular |
C14H26O10 |
Peso molecular |
354.35 g/mol |
Nombre IUPAC |
3-[2-[2-[2-(2-carboxyethoxy)ethoxymethoxy]ethoxymethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C14H26O10/c15-13(16)1-3-19-5-7-21-11-23-9-10-24-12-22-8-6-20-4-2-14(17)18/h1-12H2,(H,15,16)(H,17,18) |
Clave InChI |
DKDDFARJYOSBQB-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCOCCOCOCCOCCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


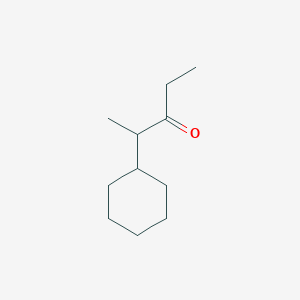
![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)



